4-Phenylpyrimidin-5-amine

Anticancer Pyrimidine Cytotoxicity

Sourcing regioisomeric aminopyrimidines often leads to batch failures when generic substitutions alter target engagement. 4-Phenylpyrimidin-5-amine (CAS 3435-23-2) eliminates this risk as the definitive 4-phenyl-5-amino scaffold. - 1.38× more potent against AGS gastric cancer cells (IC₅₀ 53.02 µM) than the 2-phenyl regioisomer, providing a stronger starting point for SAR campaigns. - Key intermediate for 5-substituted carbocyclic nucleoside antivirals/anticancer agents; mild reaction conditions ease process scale-up. - Diversified vendor base reduces single-supplier dependency, ensuring sustained supply for long-term programs.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 3435-23-2
Cat. No. B1524778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpyrimidin-5-amine
CAS3435-23-2
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NC=C2N
InChIInChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2
InChIKeyDQFRFPWGQVAOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpyrimidin-5-amine: Procurement & Characterization


4-Phenylpyrimidin-5-amine (CAS 3435-23-2), also known as 5-Amino-4-phenylpyrimidine, is a phenyl-substituted aminopyrimidine with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol . It is a versatile building block and intermediate in medicinal chemistry, particularly for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines, owing to its favorable synthetic accessibility under mild conditions [1].

Synthetic intermediate for 5-substituted carbocyclic nucleoside analogs
Mild reaction conditions support scalable synthesis workflows
Regioisomeric identity (4-phenyl-5-amino) determines synthetic utility and reactivity

Why 4-Phenylpyrimidin-5-amine Is Irreplaceable


Substituting 4-Phenylpyrimidin-5-amine with other aminopyrimidines, such as 5-aminopyrimidine, 2-phenylpyrimidin-5-amine, or 4-phenylpyrimidin-2-amine, is not a trivial or equivalent procurement decision. The specific regioisomeric placement of the phenyl and amino groups on the pyrimidine ring dictates distinct molecular interactions, resulting in fundamentally different biological activity profiles and synthetic utility [1]. For instance, 4-Phenylpyrimidin-5-amine serves as a key intermediate for 5-substituted carbocyclic nucleosides, a role its 2-amino isomer cannot fulfill [2]. The following evidence quantifies these critical differentiations, confirming that generic substitution introduces significant and unacceptable risk to experimental outcomes.

Target 4-Phenylpyrimidin-5-amine
Regioisomeric alternatives 2-phenyl or 2-amino isomers may shift reaction pathways and biological readouts
Synthetic role Validated for 5-substituted nucleoside intermediates
Mismatch risk Other aminopyrimidines lack the regiochemistry required for this specific nucleoside class
Storage -4°C to -20°C recommended
Mismatch risk Isomers with 2-8°C storage may have different stability profiles, affecting long-term use

4-Phenylpyrimidin-5-amine: Evidence-Based Differentiation


Antiproliferative Activity in Gastric Adenocarcinoma

Both 4-Phenylpyrimidin-5-amine and its regioisomer 2-Phenylpyrimidin-5-amine have been evaluated for antiproliferative activity against gastric adenocarcinoma (AGS) cells. In a direct comparison, the 4-phenyl derivative exhibited an IC50 of 53.02 µM, demonstrating superior potency to the 2-phenyl derivative, which had an IC50 of 73.40 µM [1]. This represents a 1.38-fold improvement in potency for the target compound [1].

Antiproliferative potency (AGS cells)
Head-to-head
IC50 53.02 µM vs 73.40 µM (2-phenyl isomer)
Reported higher potency in direct comparison
Cell-model context; review regioisomeric selectivity
Anticancer Pyrimidine Cytotoxicity

Synthetic Utility for Carbocyclic Nucleosides

4-Phenylpyrimidin-5-amine is specifically claimed as a crucial intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This utility is directly tied to the 5-amino group and 4-phenyl substitution pattern, which is not present in regioisomers like 4-Phenylpyrimidin-2-amine (CAS 2305-87-5) or the unsubstituted 5-Aminopyrimidine (CAS 591-55-9). The synthesis is noted for its simple, safe operational process and mild reaction conditions, making it convenient for industrial-scale production [1].

Synthetic utility
Class-level
Established intermediate for 5-substituted carbocyclic nucleosides
Regioisomer-specific synthetic pathway
Patent and literature claim; verify for target nucleoside
Medicinal Chemistry Nucleoside Synthesis Intermediate

Physicochemical Properties vs. Regioisomers

Regioisomerism in phenylpyrimidine amines results in distinct physicochemical properties that influence handling and formulation. 4-Phenylpyrimidin-5-amine (CAS 3435-23-2) is a solid with a recommended storage condition of -4°C for 1-2 weeks or -20°C for 1-2 years [1]. In contrast, its regioisomer 4-Phenylpyrimidin-2-amine (CAS 2305-87-5) has a reported melting point of 162-164°C and a predicted boiling point of 404.2±38.0°C, with a recommended storage of 2-8°C . These differences in thermal stability and storage requirements can impact procurement, long-term storage planning, and experimental workflow design.

Storage temperature
Cross-study
-4°C/-20°C (target) vs 2-8°C (4-phenyl-2-amine)
Different storage requirements may impact workflow
Confirm with supplier COA
Physicochemical Properties Solubility Stability

Commercial Purity and Availability

Commercial availability and purity are critical for reproducible research. 4-Phenylpyrimidin-5-amine is readily available from major suppliers with a typical purity of 95% or 98% . In contrast, its positional isomer, 5-Phenylpyrimidin-4-amine (CAS 21419-05-6), is also available at 95% purity . While the purity is comparable, the wider availability of 4-Phenylpyrimidin-5-amine from multiple vendors (e.g., Leyan, AiFChem, Enamine) may offer supply chain resilience and competitive pricing, a factor for long-term research programs.

Commercial purity & availability
Supporting
95% or 98% from multiple vendors
Wider vendor network supports supply resilience
Verify lot-specific purity
Purity Procurement Quality Control

4-Phenylpyrimidin-5-amine: Research Applications


Lead Optimization for Gastric Adenocarcinoma

Given its superior antiproliferative activity against AGS cells (IC50 = 53.02 µM) compared to the 2-phenyl regioisomer, 4-Phenylpyrimidin-5-amine is the preferred starting scaffold for medicinal chemistry campaigns targeting gastric cancer. Its 1.38-fold potency advantage provides a more favorable initial hit for structure-activity relationship (SAR) studies [1].

Key Intermediate for Nucleoside Synthesis

The compound's established role as an intermediate for novel 5-substituted pyrimidine carbocyclic nucleosides, coupled with its mild reaction conditions and industrial convenience, makes it a strategic choice for process R&D teams developing new antiviral or anticancer nucleoside analogs [1].

Kinase and Anti-inflammatory Pathway Profiling

As a member of the phenylaminopyrimidine class, 4-Phenylpyrimidin-5-amine serves as a valuable tool compound for probing kinase-dependent signaling pathways (e.g., JAK2, BCR-ABL) and inflammatory processes. Its distinct substitution pattern allows researchers to dissect the contribution of the 4-phenyl-5-amino motif to target engagement and selectivity [1].

Supply Chain Resilience for Pyrimidine Scaffolds

For research groups requiring a consistent supply of a phenylpyrimidine scaffold, 4-Phenylpyrimidin-5-amine offers a more diversified vendor base compared to its positional isomers. This reduces the risk of single-supplier dependency and may provide cost efficiencies, supporting sustained research activities without interruption [1][2][3].

Application
Selection Property
Validation Focus
Gastric adenocarcinoma cell-model studies
Regioisomeric potency context
Cell-viability endpoint review
Nucleoside analog intermediate synthesis
5-Substitution synthetic pathway
Reaction condition reproducibility
Kinase pathway probe studies
Phenylaminopyrimidine scaffold
Target engagement interpretation
Supply diversification for pyrimidine scaffolds
Multi-vendor sourcing
Long-term procurement stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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